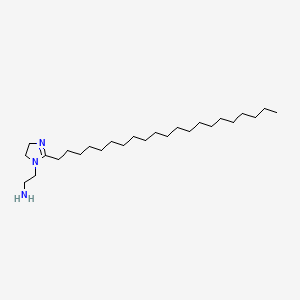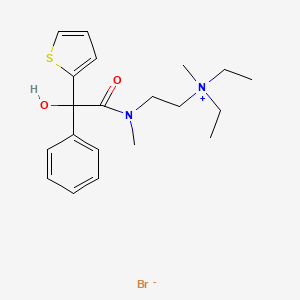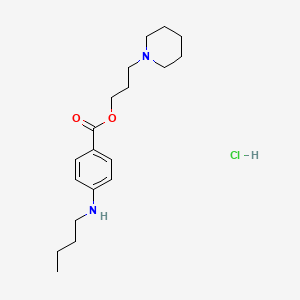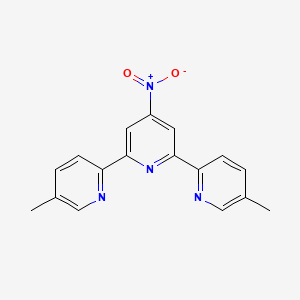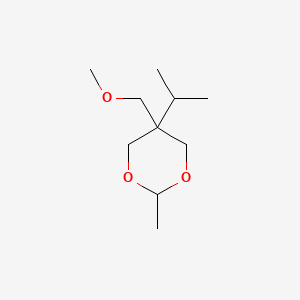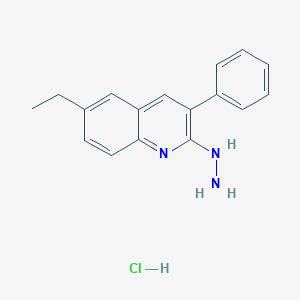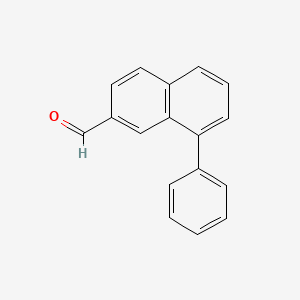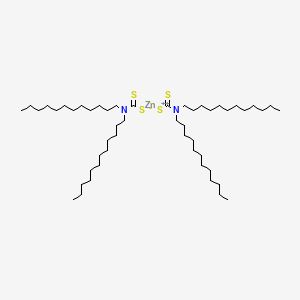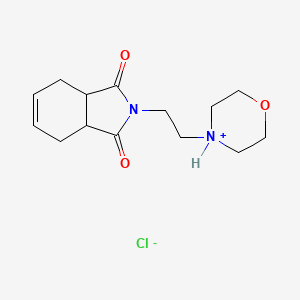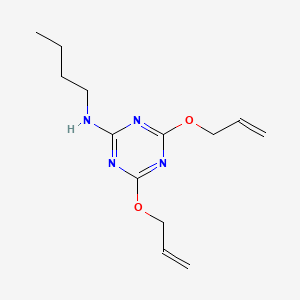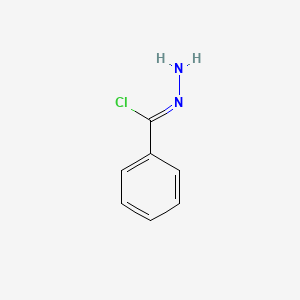
(Z)-benzenecarbohydrazonoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-benzenecarbohydrazonoyl chloride is an organic compound characterized by the presence of a benzenecarbohydrazonoyl group attached to a chloride atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-benzenecarbohydrazonoyl chloride typically involves the reaction of benzenecarbohydrazide with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
C6H5CONHNH2+SOCl2→C6H5CONHNHCl+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems can help maintain the anhydrous conditions and control the reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-benzenecarbohydrazonoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Hydrolysis: In the presence of water, this compound can hydrolyze to form benzenecarbohydrazide and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide may be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a benzenecarbohydrazonoyl amine derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-benzenecarbohydrazonoyl chloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for creating more complex molecules.
Biology and Medicine
In biological and medical research, derivatives of this compound are studied for their potential pharmacological properties. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to form stable derivatives makes it useful in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (Z)-benzenecarbohydrazonoyl chloride and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, these compounds may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific derivative and its target.
Comparación Con Compuestos Similares
Similar Compounds
Benzenecarbohydrazide: A precursor to (Z)-benzenecarbohydrazonoyl chloride, it lacks the chloride group and has different reactivity.
Benzyl chloroformate: Another compound with a chloride group, but it has different functional groups and applications.
Zinc chloride: An inorganic compound with chloride ions, used in different contexts compared to this compound.
Uniqueness
This compound is unique due to its specific structure and reactivity. Its ability to undergo various chemical reactions and form stable derivatives makes it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C7H7ClN2 |
|---|---|
Peso molecular |
154.60 g/mol |
Nombre IUPAC |
(Z)-benzenecarbohydrazonoyl chloride |
InChI |
InChI=1S/C7H7ClN2/c8-7(10-9)6-4-2-1-3-5-6/h1-5H,9H2/b10-7- |
Clave InChI |
SZJWUXOVPQVGSQ-YFHOEESVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N/N)/Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=NN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2,4-diphenyl-3-[3-(trimethylazaniumyl)propoxycarbonyl]cyclobutanecarbonyl]oxypropyl-trimethylazanium;diiodide](/img/structure/B13750716.png)
![2-Cyano-N-[(5-methylpyrazin-2-YL)methyl]acetamide](/img/structure/B13750727.png)
